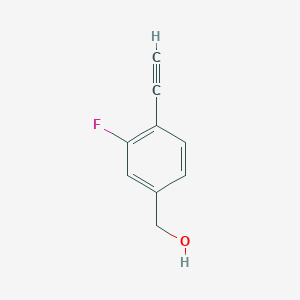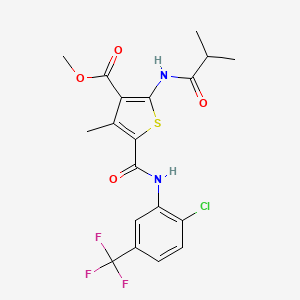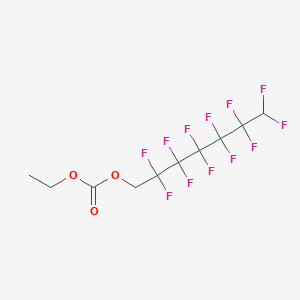
(4-Ethynyl-3-fluorophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethynyl-3-fluorophenyl)methanol is an organic compound with the molecular formula C₉H₇FO It is characterized by the presence of an ethynyl group and a fluorine atom attached to a benzene ring, along with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethynyl-3-fluorophenyl)methanol typically involves the reaction of 4-ethynyl-3-fluorobenzaldehyde with a reducing agent such as sodium borohydride. The reaction is carried out in a suitable solvent like ethanol or methanol under controlled temperature conditions. The reduction of the aldehyde group to a methanol group results in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(4-Ethynyl-3-fluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The ethynyl group can be reduced to form the corresponding alkene or alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: 4-Ethynyl-3-fluorobenzaldehyde or 4-Ethynyl-3-fluorobenzoic acid.
Reduction: 4-Ethynyl-3-fluorophenylethane or 4-Ethynyl-3-fluorophenylpropane.
Substitution: Compounds with various functional groups replacing the fluorine atom.
Scientific Research Applications
(4-Ethynyl-3-fluorophenyl)methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Ethynyl-3-fluorophenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The ethynyl and fluorine groups can enhance its binding affinity and specificity towards molecular targets, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
(4-Ethynylphenyl)methanol: Lacks the fluorine atom, which may affect its reactivity and biological activity.
(3-Fluorophenyl)methanol: Lacks the ethynyl group, which may influence its chemical properties and applications.
(4-Ethynyl-3-chlorophenyl)methanol: Contains a chlorine atom instead of fluorine, which can alter its chemical behavior and interactions.
Uniqueness
(4-Ethynyl-3-fluorophenyl)methanol is unique due to the presence of both the ethynyl and fluorine groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H7FO |
|---|---|
Molecular Weight |
150.15 g/mol |
IUPAC Name |
(4-ethynyl-3-fluorophenyl)methanol |
InChI |
InChI=1S/C9H7FO/c1-2-8-4-3-7(6-11)5-9(8)10/h1,3-5,11H,6H2 |
InChI Key |
XRHDVAVGPCMYEB-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C=C(C=C1)CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-Acetyloxy-5-[5-fluoro-2-oxo-4-(2,4,6-trimethylphenoxy)pyrimidin-1-yl]oxolan-2-yl]methyl acetate](/img/structure/B12078148.png)












![5-(3-aminophenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12078248.png)
